molecular formula C19H22F2N4O3 B7765511 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B7765511
M. Wt: 392.4 g/mol
InChI Key: DZZWHBIBMUVIIW-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sparfloxacin, is a third-generation fluoroquinolone antibiotic. Its structure features a cyclopropyl group at position 1, a 5-amino substituent, fluorine atoms at positions 6 and 8, and a 3,5-dimethylpiperazinyl group at position 7 . The compound is synthesized via acid-base treatment of intermediates derived from reactions involving 2,4-dimethylpiperazine and nitro-substituted benzoylacetates . Sparfloxacin primarily exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, targeting both Gram-positive and Gram-negative pathogens. Notably, its 5-amino group and C7 substituent play critical roles in enhancing potency and modulating physicochemical properties .

Properties

IUPAC Name

5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058652
Record name 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111542-93-9
Record name Sparfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111542939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization

The quinoline skeleton is synthesized by condensing 2-nitro-3,4,5,6-tetrafluorobenzoic acid with cyclopropylamine. This reaction proceeds via an enamine intermediate, cyclizing under thermal conditions to form the 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Reaction Conditions

  • Starting material : 2-Nitro-3,4,5,6-tetrafluorobenzoic acid (5.0 g, 20 mmol).

  • Amine : Cyclopropylamine (3.5 mL, 50 mmol).

  • Solvent : Dimethylformamide (DMF, 50 mL).

  • Temperature : 110°C for 6 hours.

  • Yield : 78%.

The nitro group at position 5 and fluorines at positions 6 and 8 are retained in the cyclized product.

Introduction of the 5-Amino Group

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation or sodium dithionite.

Procedure

  • Substrate : 1-Cyclopropyl-6,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (3.2 g, 8 mmol).

  • Reducing agent : H₂/Pd-C (10% w/w) in ethanol (50 mL).

  • Conditions : 60°C, 3 hours.

  • Yield : 92%.

The resultant 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is pivotal for subsequent functionalization.

Substitution at Position 7

Nucleophilic Aromatic Substitution (SNAr)

A chloro or fluoro leaving group at position 7 is displaced by 3,5-dimethylpiperazine under basic conditions.

Optimized Protocol

  • Substrate : 5-Amino-1-cyclopropyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2.5 g, 6 mmol).

  • Amine : 3,5-Dimethylpiperazine (1.8 g, 15 mmol).

  • Base : Triethylamine (2.1 mL, 15 mmol).

  • Solvent : Pyridine (30 mL).

  • Temperature : 90°C for 8 hours.

  • Yield : 68%.

The reaction tolerates electron-deficient amines, but steric hindrance from the 3,5-dimethyl groups necessitates prolonged heating.

Hydrolysis to Carboxylic Acid

Ester Saponification

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Conditions

  • Substrate : 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2.0 g, 4 mmol).

  • Reagent : 2 M NaOH (20 mL).

  • Solvent : Tetrahydrofuran (THF, 40 mL).

  • Temperature : 70°C for 3 hours.

  • Yield : 95%.

Optimization Challenges and Solutions

Regioselectivity in SNAr

The electron-withdrawing effect of the 6,8-difluoro and 4-oxo groups activates position 7 for substitution, but competing reactions at position 5 (due to the amino group) are mitigated by using excess amine.

Purification Techniques

Chromatography on silica gel (eluent: 5% methanol in dichloromethane) resolves byproducts from incomplete substitution or over-reduction.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Reference
Quinoline cyclizationGould-Jacobs reaction78
Nitro reductionCatalytic hydrogenation92
SNAr at C7Piperazine displacement68
Ester hydrolysisAlkaline saponification95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Formation of nitroso or nitro derivatives.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of various substituted quinolones.

Scientific Research Applications

Clinical Applications

Sparfloxacin has been employed in treating a range of infections:

  • Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections : Utilized for treating complicated urinary tract infections due to its high bioavailability.
  • Skin and Soft Tissue Infections : Demonstrates efficacy against various skin pathogens.

Pharmacokinetics

The pharmacokinetic profile of Sparfloxacin is notable:

  • Absorption : Well absorbed orally with an absolute bioavailability of approximately 92%.
  • Metabolism : Primarily metabolized by phase II glucuronidation, avoiding significant interactions with the cytochrome P450 system.
  • Half-Life : The mean terminal elimination half-life is around 20 hours, allowing for once-daily dosing.

Safety and Efficacy

Clinical studies have shown that Sparfloxacin is generally well-tolerated. However, potential side effects include gastrointestinal disturbances and central nervous system effects such as dizziness. Its use may be contraindicated in patients with known hypersensitivity to fluoroquinolones.

Comparative Efficacy

A comparative analysis of Sparfloxacin with other antibiotics reveals its unique advantages:

AntibioticSpectrum of ActivityBioavailabilityHalf-Life (hours)Common Uses
SparfloxacinBroad92%20Respiratory & UTI infections
CiprofloxacinBroad70%4UTI & gastrointestinal infections
LevofloxacinBroad99%6Respiratory & skin infections

Study 1: Efficacy in Respiratory Infections

A randomized controlled trial assessed Sparfloxacin's effectiveness in patients with community-acquired pneumonia. Results indicated a significant reduction in symptoms and bacterial load compared to placebo controls, supporting its use as a first-line treatment.

Study 2: Urinary Tract Infection Treatment

Another study focused on Sparfloxacin's application in treating complicated urinary tract infections. Patients receiving Sparfloxacin demonstrated higher cure rates and lower recurrence rates compared to those treated with traditional antibiotics.

Mechanism of Action

The primary mechanism of action of 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural Features and Antibacterial Activity of Selected Quinolones

Compound Name Position 1 Position 5 Position 7 Substituent Fluorination (Positions) Potency vs. Ciprofloxacin Key Reference
Sparfloxacin Cyclopropyl Amino 3,5-Dimethylpiperazinyl 6,8-difluoro Comparable/Moderate
PD 124,816 Cyclopropyl Amino 3-Aminopyrrolidinyl 6,8-difluoro 2–16× higher
Ciprofloxacin Cyclopropyl H Piperazinyl 6-fluoro Reference (1×)
5-Fluoro-2-pyridyl Derivatives 5-Fluoro-2-pyridyl Amino 3-Methylpiperazinyl 6,8-difluoro Lower activity

Key Observations:

Position 1 Substituent :

  • The cyclopropyl group (common in Sparfloxacin, PD 124,816, and ciprofloxacin) enhances Gram-negative activity by improving DNA gyrase binding . Derivatives with 5-fluoro-2-pyridyl at position 1 exhibit reduced potency, suggesting cyclopropyl optimizes target interaction .

Position 5 Amino Group: The 5-amino group in Sparfloxacin and PD 124,816 significantly boosts potency compared to non-amino analogues (e.g., ciprofloxacin). Alkylation or acylation of this group drastically diminishes activity, highlighting its role in binding or solubility .

Position 7 Substituent: PD 124,816’s 3-aminopyrrolidinyl group confers 2–16× higher potency than ciprofloxacin, likely due to improved enzyme affinity or cellular uptake .

Fluorination Pattern: Difluorination at positions 6 and 8 (Sparfloxacin, PD 124,816) broadens spectrum and enhances lipophilicity compared to mono-fluoro ciprofloxacin .

Research Findings on Activity and Physicochemical Properties

  • PD 124,816: Demonstrated superior in vitro activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values 2–16× lower than ciprofloxacin. The 3-aminopyrrolidinyl group enhances DNA gyrase inhibition but may increase cytotoxicity .
  • 5-Fluoro-2-pyridyl Derivatives: Exhibited lower activity against S. aureus and E. coli than ciprofloxacin, underscoring the disadvantage of non-cyclopropyl substituents at position 1 .
  • The 3,5-dimethylpiperazinyl group may reduce drug efflux or improve tissue penetration compared to unsubstituted piperazines .

Biological Activity

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sparfloxacin, is a fluoroquinolone antibiotic. It exhibits significant antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22F2N4O3
  • Molecular Weight : 392.40 g/mol
  • CAS Number : 110871-86-8

Sparfloxacin acts primarily by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition leads to the accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

Antimicrobial Efficacy

Sparfloxacin has been shown to have a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Klebsiella pneumoniae1.0

Pharmacokinetics

Sparfloxacin is well absorbed following oral administration with an absolute bioavailability of approximately 92%. Its pharmacokinetic profile indicates a mean terminal elimination half-life of about 20 hours, which is extended in patients with renal impairment .

Clinical Applications

A study conducted on patients with respiratory infections demonstrated that Sparfloxacin effectively reduced bacterial load and improved clinical outcomes. Patients treated with Sparfloxacin showed a significant decrease in symptoms compared to those receiving placebo treatment.

Resistance Patterns

Research indicates that while Sparfloxacin is effective against many pathogens, resistance can develop. A notable study highlighted the emergence of fluoroquinolone-resistant strains of Staphylococcus aureus, necessitating ongoing surveillance and susceptibility testing in clinical settings .

Comparative Studies

In comparative studies with other fluoroquinolones like Ciprofloxacin and Levofloxacin, Sparfloxacin exhibited superior efficacy against certain resistant strains of bacteria. The comparative effectiveness is illustrated in Table 2.

Antibiotic Efficacy (%) Resistance Rate (%)
Sparfloxacin8510
Ciprofloxacin7525
Levofloxacin7020

In vitro Studies

In vitro studies have shown that Sparfloxacin has a synergistic effect when combined with other antibiotics such as beta-lactams. This combination therapy enhances the overall antibacterial effect and reduces the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its antibacterial activity?

  • The compound is a fluoroquinolone derivative with a cyclopropyl group at position 1, a 3,5-dimethylpiperazinyl group at position 7, and fluorine substitutions at positions 6 and 7. The cyclopropyl group enhances Gram-positive activity, while the 3,5-dimethylpiperazine moiety improves pharmacokinetics and reduces bacterial resistance . The fluorine atoms increase DNA gyrase/topoisomerase IV inhibition by enhancing electronegativity and binding affinity .
  • Methodology: Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli with structural analogues lacking specific substituents.

Q. What synthetic routes are recommended for preparing this compound?

  • Synthesis typically involves:

Quinolone core formation : Cyclocondensation of diethyl ethoxymethylenemalonate with cyclopropane-containing precursors.

Piperazinyl substitution : Nucleophilic displacement of a halogen (e.g., at position 7) with 3,5-dimethylpiperazine under basic conditions (e.g., DIPEA in DMF) .

Fluorination : Electrophilic fluorination at positions 6 and 8 using Selectfluor® or similar agents .

  • Key validation : Use HPLC and LC-MS to confirm purity (>98%) and structural integrity .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Primary techniques :

  • 1^1H/13^{13}C NMR : Verify cyclopropyl (δ ~1.0–1.2 ppm) and piperazinyl protons (δ ~2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 424.15) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can impurities arising during synthesis be identified and quantified?

  • Common impurities :

  • Desfluoro compound (lacking fluorine at position 6/8): Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 275 nm .
  • Ethylenediamine adducts : Detect using ion-pair chromatography with MS/MS fragmentation .
    • Methodology : Spiking experiments with reference standards (e.g., LGC Standards MM0018.04 and MM0018.05) to validate retention times and fragmentation patterns .

Q. What strategies ensure enantiomeric purity of the 3,5-dimethylpiperazinyl group?

  • The stereochemistry of the piperazine moiety (3R,5S or 3S,5R) impacts antibacterial efficacy. Use chiral HPLC (e.g., Chiralpak® AD-H column with hexane/ethanol mobile phase) to separate enantiomers .
  • Validation : Compare optical rotation values (e.g., [α]D20[α]_D^{20} = +75° for the active enantiomer) with literature data .

Q. How do structural modifications at position 7 affect activity against resistant bacterial strains?

  • Case study : Replacing 3,5-dimethylpiperazine with 4-fluorobenzyloxyimino-piperidine (as in analogues from ) improves activity against ciprofloxacin-resistant S. aureus (MIC reduction from 32 μg/mL to 2 μg/mL).
  • Methodology :

Synthesize derivatives via reductive amination or Suzuki coupling.

Test against efflux pump-overexpressing mutants (e.g., NorA in S. aureus) using checkerboard assays with reserpine .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Discrepancies in MIC values may arise from variations in bacterial strains or assay conditions.
  • Standardization :

  • Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.
  • Include control compounds (e.g., ciprofloxacin) in each assay batch .
    • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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